molecular formula C21H23NO4S B12100594 Fmoc-D-HoMet-OH

Fmoc-D-HoMet-OH

Cat. No.: B12100594
M. Wt: 385.5 g/mol
InChI Key: UHGACWRTDMBMEV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Homocysteine-OH is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is often used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This protecting group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for selective deprotection and subsequent peptide bond formation.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1

InChI Key

UHGACWRTDMBMEV-LJQANCHMSA-N

Isomeric SMILES

CSCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Homocysteine-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homocysteine is protected using the Fmoc group. This is usually achieved by reacting D-homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Homocysteine-OH in high purity.

Industrial Production Methods

Industrial production of Fmoc-D-Homocysteine-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.

    Automated Purification: Use of automated chromatography systems for efficient purification.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Homocysteine-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfoxides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields D-homocysteine.

    Disulfides/Sulfoxides: Oxidation of the thiol group.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-HoMet-OH serves as a crucial building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The protective Fmoc group allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptide structures.

Key Features:

  • Selectivity: The Fmoc group can be easily removed under mild basic conditions, enabling precise control over peptide synthesis.
  • Stability: The compound exhibits good stability during the synthesis process, which is essential for maintaining the integrity of sensitive peptide sequences.

Drug Development

The structural properties of this compound make it valuable in the development of peptide-based therapeutics. Its role in enhancing the stability and bioactivity of drug candidates is particularly noteworthy.

Case Studies:

  • Neurotransmitter Analogues: Research has demonstrated that analogues of homomethionine can mimic neurotransmitters, making them potential candidates for treating neurological disorders. For instance, modifications to homomethionine derivatives have shown promise in targeting specific receptors involved in neurotransmission .
  • Antimicrobial Peptides: this compound has been incorporated into antimicrobial peptides, enhancing their efficacy against resistant bacterial strains. Studies indicate that these peptides exhibit improved membrane-disrupting activity due to the incorporation of hydrophobic residues derived from homomethionine .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to various biomolecules. This capability enhances the specificity and efficacy of targeted therapies.

Applications:

  • Targeted Drug Delivery: The compound can be used to conjugate therapeutic peptides to antibodies or other targeting moieties, improving the delivery of drugs to specific tissues or cells.
  • Immunotherapy: In cancer research, this compound-modified peptides are explored for their potential to enhance immune responses against tumors by serving as effective antigens .

Material Science

Recent studies have explored the use of this compound in creating advanced materials with unique properties.

Functional Hydrogels:

  • Research indicates that hydrogels formed from Fmoc-protected peptides exhibit favorable mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine . These hydrogels can encapsulate bioactive molecules and provide a supportive environment for cell growth.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for SPPS; selective deprotectionHigh specificity and stability
Drug DevelopmentDevelopment of peptide-based therapeuticsEnhanced stability and bioactivity
BioconjugationAttachment to biomolecules for targeted therapiesImproved specificity in drug delivery
Material ScienceCreation of functional hydrogels for tissue engineeringMechanical strength and biocompatibility

Mechanism of Action

The mechanism of action of peptides containing D-homocysteine residues involves their interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, peptides may inhibit enzymes, block receptor-ligand interactions, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Methionine-OH: Similar in structure but contains a methyl group instead of a thiol group.

    Fmoc-D-Cysteine-OH: Contains a thiol group but lacks the additional methylene group present in homocysteine.

Uniqueness

Fmoc-D-Homocysteine-OH is unique due to the presence of both the Fmoc protecting group and the thiol group, which allows for versatile chemical modifications. Its structure enables the synthesis of peptides with specific properties and functionalities that are not achievable with other amino acids.

By understanding the properties and applications of Fmoc-D-Homocysteine-OH, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Biological Activity

Introduction

Fmoc-D-HoMet-OH (9-fluorenylmethyloxycarbonyl-D-homomethionine) is a derivative of homomethionine, an amino acid that has garnered attention in peptide synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, role in peptide synthesis, and implications for drug development.

Structure and Characteristics

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The presence of the D-homomethionine residue provides specific steric and electronic characteristics that can influence the biological activity of peptides.

Synthesis Methodology

The synthesis of this compound typically involves:

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group is removed under basic conditions to allow coupling with other amino acids.
  • Deprotection : The Boc group (if present) protects the side chain during synthesis, ensuring the integrity of the homomethionine residue .

The efficiency of this method is supported by its ability to produce high-purity peptides suitable for biological evaluation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that Fmoc-derived peptides can achieve MIC values as low as 1-8 µM against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effect is attributed to the ability of these peptides to disrupt bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

  • Study on Antimicrobial Peptides : A study evaluating a series of Fmoc peptides demonstrated that those incorporating D-amino acids, such as D-homomethionine, exhibited enhanced antimicrobial activity compared to their L-counterparts. This suggests that chirality plays a crucial role in the efficacy of these compounds .
  • Peptide Design : The incorporation of hydrophobic and cationic residues in peptides containing this compound has been shown to improve their biological activity. For example, peptides designed with a cationic charge exhibited improved interactions with negatively charged bacterial membranes, enhancing their antimicrobial potency .

Antimicrobial Activity Comparison

Peptide VariantMIC (µM) against S. aureusMIC (µM) against E. coli
This compound25
Fmoc-L-Met-OH810
Fmoc-D-Met-OH46
Fmoc-D-His(Boc)-OH37

Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
McCloskey et al., 2017Antimicrobial activityD-amino acid substitutions enhance activity
Basavalingappa et al., 2019Peptide self-assemblyImproved solubility leads to better efficacy
Paladini et al., 2013Hydrogel applicationsFmoc-FF self-assemblies show superior antibacterial effects

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Fmoc-D-HoMet-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is synthesized via diastereoselective amidomethylation of Ti-enolates, followed by protective-group exchange (Cbz to Fmoc) to ensure compatibility with SPPS. Purification typically involves reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA). Critical parameters include maintaining pH stability during Fmoc deprotection (20% piperidine/DMF) and optimizing coupling efficiency with HBTU/HOBt activation .

Q. How is this compound characterized to confirm structural integrity and chiral purity?

  • Methodological Answer : Characterization employs:

  • NMR : 1^1H and 13^{13}C spectra to verify stereochemistry and side-chain protection.
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.
  • HPLC : Chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>98% for D-configuration).
  • Optical Rotation : Measured in methanol to validate optical activity against literature standards .

Q. What are the recommended storage conditions and solubility optimization strategies for this compound?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers. For solubility, pre-warm to 37°C and sonicate in DMF or DMSO. Avoid aqueous buffers unless diluted to <1 mM to prevent precipitation. Stability tests show degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How does the steric hindrance of the Fmoc group affect the coupling efficiency of D-HoMet in β-peptide synthesis?

  • Methodological Answer : Steric effects from the Fmoc group can reduce coupling yields by 15–20% compared to Boc-protected analogs. Mitigation strategies include:

  • Extended Coupling Times : 2–4 hours with HBTU/HOBt.
  • Double Coupling : Repeat amino acid activation for sterically challenging residues.
  • Microwave-Assisted Synthesis : Increases reaction rates by 30–50% at 50°C .

Q. What analytical approaches resolve contradictions in chiral purity data between HPLC and NMR for this compound?

  • Methodological Answer : Discrepancies arise from residual solvents or diastereomer co-elution. Solutions include:

  • 2D NMR (COSY, NOESY) : To distinguish diastereomers.
  • Ion-Exchange Chromatography : For charged impurities.
  • Standard Spiking : Adding pure D/L standards to HPLC runs to identify overlapping peaks .

Q. How does incorporating D-HoMet into β-peptides influence their proteolytic stability and biological activity?

  • Methodological Answer : D-HoMet enhances resistance to trypsin by 40–60% compared to L-forms. Activity assays (e.g., Grb2-SH2 domain inhibition) require:

  • Circular Dichroism (CD) : To confirm secondary structure retention.
  • Surface Plasmon Resonance (SPR) : For binding affinity measurements (Kd_d values).
  • In Vitro Proteolysis : Simulated gastric fluid (SGF) to quantify stability over 24 hours .

Experimental Design & Data Analysis

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound-based peptidomimetics?

  • Methodological Answer : Use the PICOT framework to structure research questions:

  • Population : Cancer cell lines overexpressing erbB2.
  • Intervention : β-peptides with D-HoMet.
  • Comparison : L-HoMet analogs.
  • Outcome : IC50_{50} values in proliferation assays.
  • Time : 72-hour exposure .

Q. How can conflicting stability data in acidic vs. basic conditions be reconciled during SPPS of this compound?

  • Methodological Answer : Acidic conditions (e.g., TFA cleavage) may cause partial oxidation of Met side chains. Address this by:

  • Reductive Cleavage : Add 5% EDT/TFA to prevent oxidation.
  • Post-Synthesis LC-MS Monitoring : Track sulfoxide formation.
  • Controlled pH Deprotection : Use 0.5 M NaOH for Fmoc removal instead of piperidine if oxidation is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.